Adriforant

Receptor Binding Drug Discovery SAR

Adriforant sets the standard for H4R competitive antagonism with a binding Ki of 2.4 nM and 1.16 nM functional IC50 in human eosinophils, surpassing JNJ-7777120 and Toreforant in potency for low-concentration receptor blockade. Its cryo-EM structure (PDB 9JG1) enables rational drug design and computational docking—unique among H4R antagonists—while its well-characterized clinical trial trajectory serves as a critical translational benchmark for atopic dermatitis and pruritus models. Choose Adriforant when unambiguous competitive antagonism is essential.

Molecular Formula C13H22N6
Molecular Weight 262.35 g/mol
CAS No. 943057-12-3
Cat. No. B1664385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriforant
CAS943057-12-3
SynonymsZPL-3893787;  ZPL3893787;  ZPL 3893787;  ZPL-389;  ZPL 389;  ZPL389;  PF-03893787;  PF03893787;  PF 03893787;  PF-3893787;  PF3893787;  PF 3893787;  Adriforant; 
Molecular FormulaC13H22N6
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N
InChIInChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1
InChIKeyISBHYKVAFKTATD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adriforant (CAS 943057-12-3): H4 Receptor Antagonist for Inflammatory Disease Research


Adriforant (also known as PF-3893787, ZPL-3893787) is a synthetic small molecule developed as a potent and selective competitive antagonist of the histamine H4 receptor (H4R) . It functions by inhibiting histamine-induced signaling pathways, including ERK phosphorylation in mast cells and calcium flux in sensory neurons, which are implicated in pruritus and inflammation [1]. The compound advanced to Phase IIb clinical trials for atopic dermatitis and Phase IIa for plaque psoriasis before development was terminated in 2020, providing a well-characterized chemical probe for studying H4R-mediated pathophysiology [2][3].

Why Adriforant Cannot Be Substituted by Generic H4R Antagonists Without Validation


H4R antagonists exhibit significant variability in their binding affinity, functional activity (competitive vs. non-competitive), and translational efficacy from preclinical models to clinical outcomes [1]. While many compounds in this class, including JNJ-7777120 (Ki 4.5 nM) and Toreforant (Ki 8.4 nM), demonstrate potent in vitro and in vivo anti-pruritic and anti-inflammatory effects, their receptor kinetics, species-dependent pharmacology, and ultimate clinical performance differ markedly . Adriforant's specific profile—including its competitive antagonism of human H4R, high selectivity over other histamine receptors, and a unique trajectory of positive Phase IIa EASI-50 data followed by a failed Phase IIb pruritus endpoint—underscores the critical importance of compound-specific characterization. Substitution with a different H4R antagonist without rigorous parallel validation would confound experimental interpretation and risk mischaracterizing the role of H4R in a given disease model [2].

Adriforant: Quantitative Head-to-Head Evidence for Scientific Selection


Superior H4R Binding Affinity Relative to Other Clinical H4R Antagonists

Adriforant demonstrates a binding affinity (Ki) for the human histamine H4 receptor that is 1.9-fold higher than JNJ-7777120 and 3.5-fold higher than Toreforant. This superior potency is defined by a Ki of 2.4 nM, compared to 4.5 nM for JNJ-7777120 and 8.4 nM for Toreforant [1].

Receptor Binding Drug Discovery SAR

Enhanced Functional Potency in Primary Human Cells versus Benchmark JNJ-7777120

In functional assays using primary human eosinophils, Adriforant inhibits histamine-induced actin polymerization with an IC50 of 1.16 nM . This demonstrates enhanced functional potency compared to JNJ-7777120, which was reported to inhibit eosinophil chemotaxis with an IC50 of approximately 23 nM under similar conditions [1].

Functional Assay Primary Cell Eosinophil

Validated Preclinical Efficacy in Acute Pruritus Model: A Competitive Antagonist In Vivo

Adriforant significantly attenuates acute histamine-induced pruritus in a murine model, confirming its functional activity as a competitive antagonist in vivo [1]. Oral administration of Adriforant (30 mg/kg) to mice reduced histamine-induced scratching bouts by approximately 65% compared to vehicle control [1]. This confirms competitive antagonism in vivo, whereas the prototypical H4R antagonist JNJ-7777120 was shown to be a partial agonist in some species and assay systems, including murine transfectants [2].

Pruritus In Vivo Model Itch

Differential Clinical Efficacy Signals in Atopic Dermatitis: Phase IIa EASI-50 Data

In a Phase IIa clinical trial for moderate-to-severe atopic dermatitis, oral Adriforant (30 mg once daily) demonstrated a significant improvement in disease severity [1]. At week 8, 50% of Adriforant-treated patients achieved a 50% reduction in the Eczema Area and Severity Index (EASI-50), compared to 27% of placebo-treated patients (placebo-adjusted reduction in EASI score: 5.1, 1-sided p=0.01) [1]. This 1.85-fold increase in response rate is a quantified signal of clinical activity.

Atopic Dermatitis Clinical Trial EASI-50

Demonstrated Clinical Disconnect: Phase IIb Failure in Pruritus NRS Highlights H4R Insufficiency

A subsequent Phase IIb dose-ranging study (ZEST trial, 30 mg and 50 mg) failed to meet its primary endpoint of pruritus reduction [1]. The change in the Numerical Rating Scale (NRS) for pruritus at Week 8 was -3.0 points in the Adriforant arm versus -2.7 points in the placebo arm, a difference of only 0.3 points that was not statistically significant (p=0.25) [1].

Clinical Disconnect Pruritus NRS Phase IIb

Structural Basis of Selectivity: Cryo-EM Reveals Unique Binding Mode to Inactive H4R

Cryo-electron microscopy (cryo-EM) has elucidated the inactive-state structure of the human H4R bound to Adriforant at near-atomic resolution [1]. This structural work reveals the precise molecular determinants of Adriforant's selective binding to the H4R orthosteric pocket, providing a detailed map of interactions that confer selectivity over the closely related H3R [1]. This level of structural characterization is currently not available for JNJ-7777120 bound to H4R.

Cryo-EM Structural Biology Receptor Selectivity

Adriforant: Best-Fit Research and Procurement Scenarios Based on Quantitative Evidence


As a High-Potency, Structurally Characterized Chemical Probe for H4R In Vitro Studies

For researchers requiring maximal in vitro potency, Adriforant's Ki of 2.4 nM and functional IC50 of 1.16 nM in human eosinophils make it a superior choice over JNJ-7777120 (Ki 4.5 nM) or Toreforant (Ki 8.4 nM) for cellular assays where achieving complete receptor blockade at low concentrations is critical [1]. Furthermore, the availability of a high-resolution cryo-EM structure of Adriforant bound to the inactive H4R state provides a unique structural framework for rational drug design, SAR studies, and computational docking, a resource unavailable for other H4R antagonists [2].

As a 'Clean' Antagonist for Murine In Vivo Models of Acute Pruritus

Adriforant's validation as a pure competitive antagonist in murine primary cells and its robust 65% reduction in histamine-induced scratching behavior in vivo make it the preferred chemical probe for studying H4R's role in acute itch [1]. Unlike JNJ-7777120, which can exhibit species- and assay-dependent partial agonism, Adriforant provides unambiguous, interpretable results in murine pharmacology studies, reducing the risk of confounded experimental outcomes [2].

As a Benchmark Compound for Studying Translational Gaps in Atopic Dermatitis

Adriforant's well-documented clinical trajectory—from a positive Phase IIa signal with a 23 percentage-point absolute increase in EASI-50 response over placebo [1], to a negative Phase IIb trial where pruritus reduction was indistinguishable from placebo (p=0.25) [2]—establishes it as a critical reference compound for investigating the translational limitations of H4R antagonism in complex inflammatory diseases. Researchers designing new therapies for atopic dermatitis can use Adriforant as a benchmark to validate novel mechanisms of action that aim to surpass the efficacy ceiling demonstrated by this well-characterized H4R antagonist .

For Receptor Pharmacology Studies Requiring High Selectivity Over H1, H2, and H3 Receptors

Adriforant's high selectivity for H4R over H1, H2, and H3 receptors (pKi for H3R is 6.7 vs. 8.3 for H4R, representing a ~40-fold selectivity) [1] minimizes confounding off-target effects. This level of selectivity is essential for dissecting H4R-specific signaling pathways in complex biological systems, particularly in immune and neuronal cell types that co-express multiple histamine receptor subtypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adriforant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.